molecular formula C9H9FO B1528689 2-(4-Fluoro-2-methylphenyl)acetaldehyde CAS No. 111991-26-5

2-(4-Fluoro-2-methylphenyl)acetaldehyde

Cat. No. B1528689
CAS RN: 111991-26-5
M. Wt: 152.16 g/mol
InChI Key: TXVHPJFSZLMMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Fluoro-2-methylphenyl)acetaldehyde” is a chemical compound with the molecular formula C9H9FO and a molecular weight of 152.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a nine-carbon backbone with a fluorine atom and an aldehyde functional group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, aldehydes in general can undergo a variety of reactions, including nucleophilic addition and oxidation .

Scientific Research Applications

Catalytic Reactions and Surface Chemistry

One study delves into the Reactions of Acetaldehyde on CeO2 and CeO2-Supported Catalysts , exploring the reactions of acetaldehyde on surfaces of cerium oxide (CeO2) and CeO2-supported catalysts using techniques such as temperature-programmed desorption (TPD) and infrared spectroscopy (FT-IR). The study reveals several reactions of acetaldehyde, including oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation reactions, highlighting the complex interplay of surface chemistry and catalysis in the presence of acetaldehyde (Idriss et al., 1995).

Sensor Development for Acetaldehyde Detection

Another research focused on the Fast and highly selective detection of acetaldehyde in liquor and spirits by forming aggregation-induced emission luminogen , where a fluorescence sensor was developed for fast and selective response to acetaldehyde. This sensor could potentially be applied to monitor acetaldehyde levels in various products, showcasing the importance of sensitive detection methods in quality control and health-related studies (Yang et al., 2019).

Organic Synthesis and Chemical Reactions

The study 2-(2-Aminophenyl)-Acetaldehyde Dimethyl Acetal: A Novel Reagent for the Protection of Carboxylic Acids describes the synthesis and use of a novel reagent for the protection of carboxylic acids in organic synthesis. This demonstrates the role of acetaldehyde derivatives in facilitating complex chemical transformations, which is crucial for the development of new pharmaceuticals and materials (Arai et al., 1998).

properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVHPJFSZLMMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.